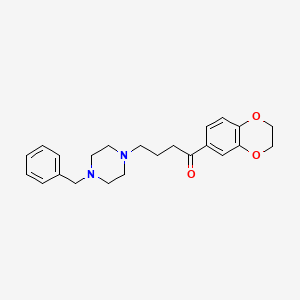
Naphtha, shale oil, hydrocracked, heavy thermal cracked.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtha, shale oil, hydrocracked, heavy thermal cracked is a complex combination of hydrocarbons. It is produced by the distillation of products from a thermal cracking process, where the feedstock is hydrocracked shale oil . This compound is primarily used as a feedstock in the petrochemical industry for the production of various chemicals and fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of naphtha, shale oil, hydrocracked, heavy thermal cracked involves several steps:
Hydrocracking: Shale oil undergoes hydrocracking, a process where large hydrocarbon molecules are broken down into smaller ones in the presence of hydrogen and a catalyst at high temperatures and pressures.
Thermal Cracking: The hydrocracked shale oil is then subjected to thermal cracking, where it is heated to very high temperatures, causing the hydrocarbons to break down further into smaller molecules.
Distillation: The products from the thermal cracking process are then distilled to separate the desired naphtha fraction.
Industrial Production Methods: In an industrial setting, the production of naphtha, shale oil, hydrocracked, heavy thermal cracked involves large-scale hydrocracking units followed by thermal cracking furnaces and distillation columns. The process is carefully controlled to optimize the yield and quality of the naphtha fraction.
Chemical Reactions Analysis
Types of Reactions: Naphtha, shale oil, hydrocracked, heavy thermal cracked can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides and other oxygenated compounds.
Reduction: Reaction with reducing agents to form simpler hydrocarbons.
Substitution: Reaction where hydrogen atoms in the hydrocarbons are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air, often in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen and metal hydrides.
Substitution: Halogens, acids, and bases are commonly used reagents.
Major Products Formed:
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other saturated hydrocarbons.
Substitution: Halogenated hydrocarbons, alkylated compounds, and other derivatives.
Scientific Research Applications
Naphtha, shale oil, hydrocracked, heavy thermal cracked has several scientific research applications:
Chemistry: Used as a feedstock for the synthesis of various chemicals, including solvents, plastics, and synthetic fibers.
Biology: Studied for its potential effects on biological systems and its role in environmental pollution.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug delivery systems.
Industry: Used in the production of fuels, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphtha, shale oil, hydrocracked, heavy thermal cracked involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of hydrocarbons that can undergo various transformations. In biological systems, it may interact with cellular membranes and enzymes, leading to potential toxic effects.
Comparison with Similar Compounds
Naphtha, shale oil, hydrocracked: A similar compound that undergoes hydrocracking but not thermal cracking.
Naphtha, petroleum, hydrotreated: A petroleum-derived naphtha that has been hydrotreated to remove impurities.
Naphtha, coal tar, hydrocracked: A naphtha derived from coal tar that has undergone hydrocracking.
Uniqueness: Naphtha, shale oil, hydrocracked, heavy thermal cracked is unique due to its dual processing involving both hydrocracking and thermal cracking. This results in a distinct combination of hydrocarbons that may not be present in other similar compounds.
Properties
CAS No. |
195459-25-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
0 |
Synonyms |
Naphtha, shale oil, hydrocracked, heavy thermal cracked. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






